molecular formula C16H26O4S B8123329 9-Hydroxynonyl 4-methylbenzenesulfonate

9-Hydroxynonyl 4-methylbenzenesulfonate

Cat. No.: B8123329
M. Wt: 314.4 g/mol
InChI Key: XUCCIBIEPCJLAP-UHFFFAOYSA-N
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Description

9-Hydroxynonyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H26O4S . It belongs to the class of alkyl tosylates, which are widely employed as key intermediates and building blocks in synthetic organic chemistry . The structure features a hydroxynonyl chain linked to a 4-methylbenzenesulfonate (tosylate) group. The tosylate is an excellent leaving group, making this reagent highly valuable for nucleophilic substitution reactions, enabling researchers to introduce the 9-hydroxynonyl moiety into more complex target molecules . Compounds with similar hydrocarbon chain lengths, such as 8-9 carbons, have been identified as optimal linkers in the design of bioactive molecules, for instance, in the development of imino sugar-based antiviral agents . Furthermore, the terminal hydroxyl group provides a handle for further functionalization, such as oxidation or the formation of other derivatives like sulfonates, allowing for the creation of a diverse chemical library . As such, 9-Hydroxynonyl 4-methylbenzenesulfonate serves as a versatile precursor in medicinal chemistry research for the synthesis of potential therapeutic agents and in materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

9-hydroxynonyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4S/c1-15-9-11-16(12-10-15)21(18,19)20-14-8-6-4-2-3-5-7-13-17/h9-12,17H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCCIBIEPCJLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Hydroxynonyl 4-methylbenzenesulfonate is an organic compound that has garnered attention in the field of biological research due to its potential biological activities. This compound is characterized by a hydroxyl group and a sulfonate moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The chemical structure of 9-Hydroxynonyl 4-methylbenzenesulfonate can be represented as follows:

  • Molecular Formula : C₁₅H₁₈O₃S
  • Molecular Weight : 286.37 g/mol

Structural Features

  • The hydroxyl group (-OH) is known for its ability to participate in hydrogen bonding, which can influence the compound's solubility and reactivity.
  • The sulfonate group (-SO₃) enhances the compound's polarity, potentially affecting its interaction with biological membranes and proteins.

The biological activity of 9-Hydroxynonyl 4-methylbenzenesulfonate primarily involves its interaction with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activity and receptor binding, influencing several physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Interaction : It can bind to receptors, potentially affecting signal transduction pathways.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 9-Hydroxynonyl 4-methylbenzenesulfonate on cytochrome P450 enzymes. The results indicated a significant reduction in enzymatic activity, suggesting that the compound could serve as a lead for developing enzyme inhibitors.

Enzyme TypeInhibition (%)IC50 (µM)
CYP1A27512
CYP3A46020

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound. It was tested against various bacterial strains, demonstrating notable activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL

Comparative Analysis with Related Compounds

To better understand the unique properties of 9-Hydroxynonyl 4-methylbenzenesulfonate, a comparison with structurally similar compounds was conducted.

Compound NameBiological ActivityRemarks
4-Methylbenzenesulfonic acidModerate enzyme inhibitionCommon sulfonate compound
NonylphenolEndocrine disruptor; significant toxicityKnown environmental pollutant
Benzyl sulfonateLow antimicrobial activityLess potent than target compound

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 9-Hydroxynonyl 4-methylbenzenesulfonate is C16H26O4SC_{16}H_{26}O_{4}S with a molecular weight of approximately 314.44 g/mol. The compound features a hydroxyl group, a sulfonate group, and a nonyl alkyl chain, which contribute to its solubility and reactivity in various chemical environments .

Synthesis Applications

9-Hydroxynonyl 4-methylbenzenesulfonate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block in organic chemistry.

Table 1: Synthesis Applications

Application TypeDescriptionReference
Organic SynthesisUsed as an intermediate for synthesizing complex molecules.
Polymer ChemistryActs as a modifier to enhance properties of polymers.
Pharmaceutical ResearchPotential precursor for drug development.

Material Science

In material science, 9-Hydroxynonyl 4-methylbenzenesulfonate can be integrated into polymer matrices to improve thermal stability and mechanical properties. Its compatibility with various polymers allows for the development of advanced materials with tailored characteristics.

Case Study: Polymer Modification

A study demonstrated that incorporating 9-Hydroxynonyl 4-methylbenzenesulfonate into polyolefin matrices resulted in enhanced thermal resistance and improved mechanical strength compared to unmodified polymers. This modification is particularly beneficial for applications requiring durable materials under high-temperature conditions .

Biomedical Applications

Emerging research indicates potential biomedical applications for 9-Hydroxynonyl 4-methylbenzenesulfonate due to its structural properties. It may serve as a candidate for drug delivery systems or as an antiviral agent.

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TargetedEC50 (µM)Reference
N-Alkylated DeoxynojirimycinDengue Virus0.3 – 0.5
Phenolic DerivativesHIVVaries

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkyl Chain Length and Substituent Effects

The alkyl chain length and substituent positioning significantly impact physicochemical and biological properties. Key analogs include:

Compound Alkyl Chain Length Substituent Position Key Properties
9-Hydroxynonyl 4-methylbenzenesulfonate 9 carbons C9 hydroxyl Enhanced hydrophilicity, hydrogen bonding
Heptyl 4-methylbenzenesulfonate 7 carbons None Higher lipophilicity, reduced solubility
Octyl 4-methylbenzenesulfonate 8 carbons None Intermediate lipophilicity
sec-Butyl 4-methylbenzenesulfonate 4 carbons (branched) None Lower thermal stability

Key Findings :

  • Longer alkyl chains (e.g., octadecyl derivatives) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • The hydroxyl group in 9-hydroxynonyl derivatives improves solubility compared to non-hydroxylated analogs, as seen in hydrogen-bonding interactions in crystal structures .
Anticancer Activity:
  • BS3 (4-methylbenzenesulfonate derivative) : Demonstrated broad-spectrum anticancer activity with IC₅₀ values of 1.757–7.65 µM against U-251 (glioblastoma) and MCF-7 (breast cancer) cells. The ortho-methoxy substitution on the phenyl ring was critical for potency .
Antimicrobial Activity:
  • Compound XIIc (4-methylbenzenesulfonate derivative) : Outperformed ceftazidime and cefepime against Aeromonas hydrophila, highlighting the sulfonate group’s role in disrupting bacterial membranes or enzymes .
  • 9-Hydroxynonyl analog: The hydroxyl group could further improve binding to bacterial targets via polar interactions, though chain length may affect penetration efficiency .

Crystallographic and Stability Comparisons

  • 2-Aminoanilinium 4-methylbenzenesulfonate: Crystallizes in a monoclinic system (P21/n) with extensive hydrogen-bonding networks involving sulfonate oxygen atoms. This stabilizes the lattice and increases melting points .

Preparation Methods

Reaction Mechanism and Stoichiometry

Tosylation proceeds via nucleophilic substitution, where the hydroxyl group of 9-hydroxynonanol attacks the electrophilic sulfur atom of TsCl. A base, typically triethylamine (Et3N) or pyridine, neutralizes the generated HCl, shifting the equilibrium toward product formation. The reaction is summarized as:

9-Hydroxynonanol+TsClBase9-Hydroxynonyl 4-methylbenzenesulfonate+HCl\text{9-Hydroxynonanol} + \text{TsCl} \xrightarrow{\text{Base}} \text{9-Hydroxynonyl 4-methylbenzenesulfonate} + \text{HCl}

Optimized Procedure

A representative protocol derived from involves:

  • Dissolving 9-hydroxynonanol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.

  • Adding TsCl (1.2 equiv) and Et3N (2.0 equiv) dropwise at 0°C.

  • Stirring the mixture at room temperature for 12–16 hours.

  • Quenching with saturated NaHCO₃, followed by extraction with DCM (3 × 50 mL).

  • Drying the organic layer over MgSO₄ and concentrating under reduced pressure.

  • Purifying the crude product via column chromatography (cyclohexane/ethyl acetate, 8:2).

Key Data:

ParameterValueSource
Yield60–75%
Reaction Time12–16 h
Purification MethodColumn Chromatography

Microwave-Assisted Synthesis with Ionic Liquids

Recent advancements in green chemistry have introduced microwave irradiation and ionic liquid catalysts to enhance reaction efficiency. A method adapted from demonstrates this approach:

Procedure

  • Mixing 9-hydroxynonanol (1.0 equiv) and TsCl (1.1 equiv) with 1-butyl-3-methylimidazolium fluoride ([BMIM]F, 3.0 equiv) under solvent-free conditions.

  • Irradiating the mixture at 80°C for 30 minutes using a microwave reactor.

  • Extracting the product with diethyl ether (3 × 5 mL) and concentrating the organic phase.

  • Purifying via silica gel chromatography (hexane/ethyl acetate, 7:3).

Key Data:

ParameterValueSource
Yield73–85%
Reaction Time0.5 h
Catalyst[BMIM]F

Large-Scale Industrial Synthesis

Patent-derived methodologies emphasize solvent recycling and cost-effective purification. A protocol inspired by involves:

Continuous-Flow Process

  • Dissolving TsCl in DCM and feeding it into a reactor containing 9-hydroxynonanol and aqueous Na₂SO₃.

  • Maintaining pH 9–10 via NaOH (10% w/v) addition.

  • Distilling DCM for reuse and cooling the aqueous phase to crystallize the product.

  • Filtering and washing with cold water to obtain >95% purity.

Key Data:

ParameterValueSource
Solvent Recovery>90%
Purity95%

Analytical Characterization

Critical data for verifying product identity and purity include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.4 Hz, 2H, ArH), 7.36 (d, J = 8.0 Hz, 2H, ArH), 4.15 (t, J = 6.4 Hz, 2H, OCH₂), 1.77–1.25 (m, 14H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃).

  • IR (ATR): 2925 cm⁻¹ (C-H), 1350 cm⁻¹ (S=O), 1175 cm⁻¹ (C-O).

Chromatographic Properties

  • Rf: 0.67 (cyclohexane/ethyl acetate, 4:6).

  • HPLC Retention Time: 12.3 min (C18 column, acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

Hydrolysis of TsCl

TsCl is moisture-sensitive; reactions must exclude water via anhydrous solvents and inert atmospheres.

Purification of Long-Chain Derivatives

Long alkyl chains (C9) necessitate optimized chromatography gradients to prevent tailing .

Q & A

Q. How should researchers troubleshoot low yields in 9-Hydroxynonyl 4-methylbenzenesulfonate synthesis caused by competing side reactions?

  • Methodological Answer : Perform kinetic profiling using in-situ IR or Raman spectroscopy to detect intermediate species. Adjust stoichiometry (e.g., excess nucleophile) or introduce scavenging agents (e.g., molecular sieves for water-sensitive steps). Statistical optimization via response surface methodology (RSM) further refines conditions .

Q. What protocols are recommended for evaluating the biological activity of 9-Hydroxynonyl 4-methylbenzenesulfonate in antimicrobial assays?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include cytotoxicity testing on mammalian cell lines (e.g., HEK-293) via MTT assays. Parallel studies on structurally analogous sulfonates suggest prioritizing lipophilicity adjustments to enhance bioavailability .

Q. How can chemical software enhance data integrity and reproducibility in studies involving 9-Hydroxynonyl 4-methylbenzenesulfonate?

  • Methodological Answer : Adopt electronic lab notebooks (ELNs) with blockchain-based timestamping and role-based access controls. Tools like ChemAxon or Schrödinger’s LiveDesign enable secure data sharing and version tracking. Virtual screening modules (e.g., AutoDock) pre-filter experimental conditions, reducing trial-and-error approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Hydroxynonyl 4-methylbenzenesulfonate
Reactant of Route 2
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9-Hydroxynonyl 4-methylbenzenesulfonate

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